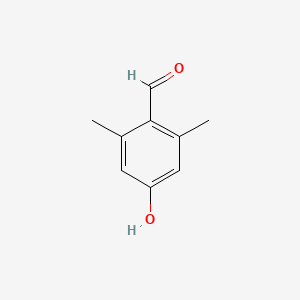

2,6-Dimethyl-4-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTRGLCPRZQPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343631 | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70547-87-4 | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS: 70547-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxybenzaldehyde, with the CAS number 70547-87-4, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a hydroxyl group and two methyl groups on the benzene (B151609) ring, imparts unique reactivity and makes it a key building block in the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 190-196 °C | |

| Boiling Point | 231.72 °C (estimated) | |

| CAS Number | 70547-87-4 | [1] |

| InChI | 1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | [1] |

| SMILES | Cc1cc(O)cc(C)c1C=O | [1] |

Synthesis

A reliable and high-yielding preparation of this compound has been reported, providing a clear pathway for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on the selective oxidation of 2,4,6-trimethylphenol (B147578) (mesitol).

Materials:

-

2,4,6-trimethylphenol (mesitol)

-

Copper(I) chloride (CuCl)

-

Ethyl acetate (B1210297)

-

Oxygen source

Procedure:

-

A mixture of 2,4,6-trimethylphenol (100 mmol), neocuproine hydrate (1.26 mmol), and Copper(I) chloride (5.0 mmol) in methanol (120 mL) is prepared in a suitable reaction vessel.

-

The mixture is stirred at ambient temperature for 9 hours under an oxygen blanket.

-

Upon completion of the reaction, the mixture is diluted with ethyl acetate and filtered to remove insoluble copper salts.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate or toluene) and an aqueous solution of a copper complexing agent (e.g., ethylenediamine (B42938) tetraacetic acid trisodium (B8492382) salt) to remove residual copper.

-

The crude product is recrystallized from toluene to yield pure 3,5-dimethyl-4-hydroxybenzaldehyde.

This protocol is adapted from a general method for the selective oxidation of 2,4,6-trialkylphenols and may require optimization for specific laboratory conditions.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,4,6-trimethylphenol.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is not extensively reported in publicly available literature, its primary value lies in its role as a key intermediate in the synthesis of potent and selective therapeutic agents.

Intermediate in the Synthesis of DGAT1 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme in the synthesis of triglycerides, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.

The aldehyde functionality of this compound allows for its incorporation into heterocyclic scaffolds, such as the benzimidazoles found in a class of potent DGAT1 inhibitors. The 2,6-dimethyl substitution pattern on the phenyl ring can be critical for achieving high potency and selectivity for the target enzyme.

Logical Relationship in DGAT1 Inhibitor Synthesis

The following diagram outlines the logical progression from this compound to a potential DGAT1 inhibitor.

Caption: Logical pathway from the starting material to a DGAT1 inhibitor.

Safety Information

According to available safety data, this compound should be handled with care in a laboratory setting. It is classified with the following GHS hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically important molecule with established protocols for its high-yield preparation. While direct biological applications are not widely documented, its role as a key intermediate in the synthesis of potent therapeutic agents, such as DGAT1 inhibitors, highlights its significance for the drug discovery and development community. The physicochemical properties and synthetic methodologies detailed in this guide provide a solid foundation for researchers and scientists working with this versatile chemical building block. Further research into the potential biological activities of this compound itself may reveal novel therapeutic applications.

References

physical and chemical properties of 2,6-Dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Dimethyl-4-hydroxybenzaldehyde (DMHB), a substituted phenolic aldehyde of interest in various chemical and pharmaceutical research fields. This document details its structural characteristics, physicochemical data, spectroscopic profile, and relevant experimental protocols.

Introduction

This compound, with the CAS Number 70547-87-4, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 6, a hydroxyl group at position 4, and a formyl (aldehyde) group at position 1. This unique substitution pattern, particularly the steric hindrance provided by the ortho-methyl groups, influences its chemical reactivity and physical properties. The presence of both a hydroxyl and an aldehyde group on the aromatic ring makes it a versatile intermediate for organic synthesis.[2] It is also recognized for its potential antioxidant properties, making it a subject of interest in health and skincare-related research.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4] |

| Molecular Weight | 150.17 g/mol | [3][4] |

| Appearance | White to bright yellow crystalline solid | [1][2] |

| Melting Point | 190-196 °C | [1] |

| Boiling Point | 231.72 °C (estimated) | [1] |

| Density | 1.0858 g/cm³ (estimated) | [1] |

| pKa | ~8.02 (Predicted) | [1][2] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols, ethers, and ketones.[1][2] | |

| Refractive Index | 1.5180 (estimate) | [1][2] |

| InChI Key | XXTRGLCPRZQPHJ-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cc(O)cc(C)c1C=O |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral information is compiled from public databases.

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Peaks |

| ¹H NMR | Spectral data available, typically showing signals for the aldehydic proton, aromatic protons, hydroxyl proton, and methyl protons.[3] |

| ¹³C NMR | Spectral data available, indicating the presence of carbons from the aldehyde, aromatic ring (including hydroxyl- and methyl-substituted carbons), and methyl groups.[3] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) expected at m/z 150. Other fragmentation patterns are also observable.[3] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks include a broad O-H stretch (hydroxyl group), C-H stretches (aromatic and methyl), a strong C=O stretch (aldehyde), and C=C stretches (aromatic ring). |

Note: Specific peak assignments can vary based on the solvent and instrument used. Researchers should refer to the raw spectral data for detailed analysis.[3][5]

Experimental Protocols

The synthesis of this compound can be achieved through various formylation methods. One common approach involves the oxidation of a corresponding substituted phenol.[1][2] Below is a generalized protocol for the synthesis via oxidation of 2,4,6-trimethylphenol (B147578) (mesitol), a method that selectively oxidizes the 4-methyl group.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the selective oxidation of 2,4,6-trimethylphenol.

Reagents and Materials:

-

2,4,6-Trimethylphenol (Mesitol)

-

Copper(I) chloride (CuCl)

-

Neocuproine (B1678164) hydrate (B1144303) (cocatalyst)

-

Methanol (solvent)

-

Ethyl acetate (B1210297)

-

Toluene

-

Oxygen source (e.g., oxygen balloon or air sparging)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,4,6-trimethylphenol, a catalytic amount of copper(I) chloride, and neocuproine hydrate in methanol.[6]

-

Oxidation: Stir the mixture at ambient temperature under an oxygen atmosphere (e.g., using an oxygen balloon or by sparging air/oxygen through the mixture) for several hours (e.g., 9 hours).[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble copper salts.[6]

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

-

Extraction: Partition the resulting residue between an organic solvent (like ethyl acetate or toluene) and an aqueous solution of a copper complexing agent (e.g., ethylenediaminetetraacetic acid trisodium (B8492382) salt) to remove residual copper.[6]

-

Purification: The crude product obtained from the organic layer can be purified by recrystallization from a suitable solvent, such as toluene, to yield pure this compound.[6]

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Visualizations of Experimental and Logical Workflows

The following diagrams, created using Graphviz, illustrate key workflows relevant to the synthesis and potential evaluation of this compound.

References

2,6-Dimethyl-4-hydroxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide on the Physicochemical Properties of 2,6-Dimethyl-4-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic aldehyde. This technical guide provides a summary of its core molecular properties. While this compound is available commercially for research purposes, particularly noted for proteomics research, detailed public information regarding its specific biological activities, comprehensive experimental protocols, and involvement in signaling pathways is limited.[1] Much of the available in-depth biological data pertains to its parent compound, 4-hydroxybenzaldehyde (B117250).

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [2][3] |

| Alternate Names | 3,5-Dimethyl-4-formylphenol | [1] |

| CAS Number | 70547-87-4 | [1][3] |

Physicochemical and Spectral Data

Below is a compilation of available physicochemical and spectral data for this compound.

| Data Type | Information | Source |

| Physical Form | Solid | [3] |

| 1H NMR Spectra | Data available from repositories such as SpectraBase. | [2] |

| 13C NMR Spectra | Data available from repositories such as SpectraBase. | [2] |

| Mass Spectrometry | GC-MS data is available through the NIST Mass Spectrometry Data Center. | [2] |

Note on Data Availability: While spectral data is indicated to be available in various databases, detailed experimental parameters and spectra are often behind paywalls or require specific software for access. Commercial suppliers of this compound may not provide detailed analytical data.

Experimental Protocols

-

Selective Oxidation: The 4-alkyl radical of a 2,4,6-trialkylphenol is selectively oxidized to form the corresponding 3,5-dialkyl-4-hydroxybenzaldehyde. This can be achieved using an oxygen-containing gas in the presence of a copper salt catalyst and an amine cocatalyst in an organic solvent.

-

Deformylation: The resulting benzaldehyde (B42025) can then be deformylated to produce a 2,6-dialkylphenol.

This process provides a potential, though not direct, methodological framework for the synthesis of related compounds.

Applications in Research

This compound is designated as a product for proteomics research.[1] One common technique in quantitative proteomics is stable isotope dimethyl labeling, where primary amines in peptides are labeled using formaldehyde, leading to a mass shift that can be detected by mass spectrometry. This allows for the relative quantification of proteins from different samples. While the name "dimethyl" is present in the compound, a direct, documented link to its use as a reagent in this specific workflow is not explicitly detailed in available literature.

To illustrate a general proteomics workflow where such a compound might be conceptualized, the following diagram outlines the key stages of a multiplexed, data-independent acquisition (DIA) workflow.

Caption: A generalized workflow for multiplexed single-cell proteomics using data-independent acquisition (mDIA).

Biological Activity and Signaling Pathways

There is a significant lack of specific data on the biological activity and associated signaling pathways for this compound. In contrast, the parent compound, 4-hydroxybenzaldehyde, has been studied for various pharmacological effects, including:

-

Antioxidant and Anti-inflammatory Effects: It can reduce oxidative stress and inflammatory responses.

-

Wound Healing: It has been shown to promote cell migration and wound healing.

-

Neuroprotective Effects: As a major active component of Gastrodia elata, it is associated with neuroprotective properties.

The following diagram illustrates a conceptual relationship where the biological activities of 4-hydroxybenzaldehyde could serve as a starting point for investigating the potential activities of its dimethylated derivative.

Caption: Logical relationship indicating that the known activities of 4-hydroxybenzaldehyde could inform the investigation of its dimethylated form.

This compound is a chemical compound with a confirmed molecular formula of C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol . While it is available for research, particularly in the field of proteomics, there is a notable absence of in-depth, publicly accessible scientific literature detailing its specific synthesis protocols, biological activities, and mechanisms of action. Researchers interested in this molecule may need to perform primary characterization and activity screening. The extensive research on the parent compound, 4-hydroxybenzaldehyde, may offer a valuable comparative baseline for such investigations.

References

Spectral Data of 2,6-Dimethyl-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS No. 70547-87-4), a substituted aromatic aldehyde of interest in various fields of chemical research and development. This document compiles available spectroscopic data, outlines general experimental methodologies for obtaining such data, and presents visualizations to aid in the structural elucidation and analysis of this compound.

Core Data Presentation

The spectral data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been compiled from various databases. While full, detailed spectra are often held within specific databases, the following tables summarize the key quantitative information available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

¹³C NMR Spectral Data

The ¹³C NMR spectral data source is listed as the University of Vienna.[1] The expected chemical shifts would correspond to the nine carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the four distinct aromatic carbons, and the carbon of the methyl groups.

| Assignment | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (-CHO) | ~190 |

| Aromatic C-OH | ~160 |

| Aromatic C-CHO | ~130 |

| Aromatic C-CH₃ | ~140 |

| Aromatic C-H | ~115 |

| Methyl (-CH₃) | ~20 |

Note: The expected chemical shifts are estimations based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | Major Peak | [M]⁺ (Molecular Ion) |

| 149 | Major Peak | [M-H]⁺ |

| 121 | Major Peak | [M-CHO]⁺ |

Note: The relative intensities are not specified in the available public data. The proposed fragments are based on common fragmentation patterns for aromatic aldehydes.

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for this compound was not found in the public domain. However, based on its functional groups, the following characteristic absorption bands are expected.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3600-3200 (broad) |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aldehyde) | 2900-2800, 2800-2700 |

| C=O Stretch (aldehyde) | 1710-1685 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-O Stretch (hydroxyl) | 1260-1000 |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. The specific conditions for the acquisition of the referenced data for this compound are not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Acquisition and Processing:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the free induction decay (FID).

-

Perform a Fourier transform on the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder and insert it into the spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters (Typical):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C for 1 min, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and then ionized and fragmented in the mass spectrometer.

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the molecular structure and a logical workflow for the spectral analysis of this compound.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-4-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,6-Dimethyl-4-hydroxybenzaldehyde in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages qualitative information and quantitative data from the closely related compound, 4-hydroxybenzaldehyde (B117250), to infer solubility characteristics. Furthermore, this document outlines a comprehensive experimental protocol for solubility determination and includes visual representations of the workflow and logical relationships involved in the measurement process.

Core Data Presentation: Solubility Profile

To provide a more quantitative perspective, the following table summarizes the mole fraction solubility of the structurally similar compound, 4-hydroxybenzaldehyde, in twelve different organic solvents at various temperatures. This data, obtained through the isothermal dissolution equilibrium method, can serve as a valuable proxy for estimating the solubility behavior of this compound[2]. The solubility of 4-hydroxybenzaldehyde was found to increase with rising temperature across all tested solvents[2].

Table 1: Mole Fraction Solubility of 4-Hydroxybenzaldehyde in Various Organic Solvents (Data from a study on a structurally similar compound) [2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | 1-Butanol | Isopropanol |

| 278.15 | 0.0489 | 0.0412 | 0.0387 | 0.0365 | 0.0391 |

| 283.15 | 0.0583 | 0.0498 | 0.0469 | 0.0443 | 0.0475 |

| 288.15 | 0.0692 | 0.0601 | 0.0567 | 0.0536 | 0.0575 |

| 293.15 | 0.0821 | 0.0721 | 0.0683 | 0.0647 | 0.0694 |

| 298.15 | 0.0971 | 0.0863 | 0.0821 | 0.0779 | 0.0836 |

| 303.15 | 0.1147 | 0.1031 | 0.0984 | 0.0935 | 0.1004 |

| 308.15 | 0.1353 | 0.1229 | 0.1176 | 0.1119 | 0.1202 |

| 313.15 | 0.1593 | 0.1461 | 0.1402 | 0.1336 | 0.1436 |

| 318.15 | 0.1873 | 0.1735 | 0.1668 | 0.1591 | 0.1711 |

| Temperature (K) | Ethyl Acetate | 2-Butanone | Acetonitrile | Toluene | N,N-Dimethylformamide | 1,4-Dioxane | Acetone |

| 278.15 | 0.1089 | 0.1498 | 0.0453 | 0.0098 | 0.2315 | 0.1287 | 0.1398 |

| 283.15 | 0.1285 | 0.1753 | 0.0541 | 0.0121 | 0.2658 | 0.1496 | 0.1632 |

| 288.15 | 0.1511 | 0.2045 | 0.0645 | 0.0148 | 0.3048 | 0.1735 | 0.1895 |

| 293.15 | 0.1772 | 0.2379 | 0.0768 | 0.0181 | 0.3491 | 0.2009 | 0.2193 |

| 298.15 | 0.2074 | 0.2762 | 0.0913 | 0.0221 | 0.3994 | 0.2323 | 0.2531 |

| 303.15 | 0.2424 | 0.3199 | 0.1085 | 0.0269 | 0.4564 | 0.2684 | 0.2915 |

| 308.15 | 0.2829 | 0.3699 | 0.1288 | 0.0328 | 0.5209 | 0.3099 | 0.3352 |

| 313.15 | 0.3297 | 0.4269 | 0.1528 | 0.0399 | 0.5938 | 0.3577 | 0.3849 |

| 318.15 | 0.3838 | 0.4918 | 0.1812 | 0.0485 | 0.6761 | 0.4128 | 0.4414 |

Experimental Protocol: Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal saturation (or shake-flask) method.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical or HPLC grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (drying oven, desiccator).

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial. Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Place the volumetric flask containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent.

-

Once the solvent is fully evaporated, transfer the flask to a desiccator to cool to room temperature.

-

Weigh the flask with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

The mass of the dissolved solute is the final constant mass minus the initial mass of the empty flask.

-

-

Chromatographic Method (HPLC):

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The concentration of the original saturated solution can be calculated by applying the dilution factor.

-

-

3. Calculation of Solubility:

The solubility can be expressed in various units:

-

Mass/Volume (e.g., g/100 mL): (Mass of dissolved solute / Volume of solvent) x 100

-

Molarity (mol/L): (Mass of dissolved solute / Molar mass of solute) / Volume of solvent in Liters

-

Mole Fraction (χ): Moles of solute / (Moles of solute + Moles of solvent)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the process of determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationships in solubility measurement.

References

An In-depth Technical Guide to the Discovery and History of 2,6-Dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-hydroxybenzaldehyde, a substituted aromatic aldehyde with significant potential in organic synthesis and medicinal chemistry. While a singular definitive discovery of this compound is not prominently documented in historical chemical literature, its synthesis is achievable through established methodologies for the formylation and oxidation of substituted phenols. This document details the plausible historical synthetic routes, including the Gattermann, Reimer-Tiemann, and Vilsmeier-Haack reactions, and provides a detailed experimental protocol for a modern and efficient synthesis via the selective oxidation of 2,4,6-trimethylphenol (B147578). A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for ease of reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical principles and practical applications of this compound.

Introduction

This compound, also known by its IUPAC name 4-hydroxy-2,6-dimethylbenzaldehyde, is a member of the hydroxybenzaldehyde family of organic compounds. Its structure, featuring a central benzene (B151609) ring substituted with a formyl group, a hydroxyl group, and two methyl groups, imparts a unique combination of reactivity and steric hindrance. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of the hydroxyl and aldehyde functionalities allows for a wide range of chemical transformations, while the flanking methyl groups influence the regioselectivity of these reactions. This guide aims to provide a detailed account of the synthetic pathways to this compound and a thorough characterization of its properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydroxy-2,6-dimethylbenzaldehyde | [1] |

| CAS Number | 70547-87-4 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 192-196 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetone. Sparingly soluble in water. | |

| pKa | Not available |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (d₆-DMSO, 400 MHz): δ 9.75 (s, 1H, CHO), 7.55 (s, 2H, Ar-H), 2.45 (s, 6H, CH₃) | [2] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 192.5 (CHO), 158.5 (C-OH), 133.0 (C-CH₃), 131.0 (C-CHO), 115.0 (C-H), 20.0 (CH₃) | [1] |

| Mass Spectrometry (MS) | m/z: 150 (M⁺), 149, 121 | [1] |

| Infrared (IR) | Not available |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Discovery and Historical Synthesis

While the exact date and discoverer of this compound are not clearly documented, its synthesis falls within the scope of several classical organic reactions developed for the formylation of phenols. These methods, established in the late 19th and early 20th centuries, represent the historical foundation for the preparation of such compounds.

Plausible Historical Synthetic Routes

The following sections describe established formylation reactions that could have been adapted for the synthesis of this compound from 2,6-dimethylphenol.

The Gattermann reaction, a method for formylating aromatic compounds, could theoretically be applied to 2,6-dimethylphenol. This reaction typically employs hydrogen cyanide and a Lewis acid catalyst.

Caption: Gattermann reaction pathway for this compound.

The Reimer-Tiemann reaction, another classic method for the ortho-formylation of phenols, involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. While typically favoring ortho-substitution, para-formylation can occur, especially with sterically hindered phenols.

Caption: Reimer-Tiemann reaction pathway for this compound.

The Vilsmeier-Haack reaction utilizes a phosphoryl chloride and a formamide (B127407) (such as N,N-dimethylformamide, DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. This method is generally effective for electron-rich aromatic compounds.

Caption: Vilsmeier-Haack reaction pathway for this compound.

Modern Synthetic Method: Oxidation of 2,4,6-Trimethylphenol

A more contemporary and efficient route to this compound involves the selective oxidation of the para-methyl group of 2,4,6-trimethylphenol (mesitol). This method offers high yields and avoids the use of highly toxic reagents like hydrogen cyanide.

Caption: Selective oxidation of 2,4,6-trimethylphenol.

Detailed Experimental Protocol

The following protocol is adapted from methodologies described in the patent literature for the selective oxidation of 2,4,6-trimethylphenol.[3]

Materials:

-

2,4,6-Trimethylphenol (Mesitol)

-

Copper(I) chloride (CuCl)

-

Methanol

-

Ethyl acetate (B1210297)

-

Oxygen (gas)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and an oxygen inlet, add 2,4,6-trimethylphenol (13.62 g, 100 mmol), neocuproine hydrate (285 mg, 1.26 mmol), and copper(I) chloride (503 mg, 5.0 mmol) in methanol (120 mL).

-

Stir the mixture at ambient temperature under an oxygen blanket (or bubble oxygen through the mixture) for approximately 9 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from toluene to yield pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Applications and Future Perspectives

This compound serves as a versatile building block in organic synthesis. Its potential applications include:

-

Pharmaceutical Synthesis: As a precursor for the synthesis of novel drug candidates. The phenolic hydroxyl group and the aldehyde functionality can be readily modified to introduce pharmacophoric features.

-

Agrochemicals: In the development of new herbicides, fungicides, and insecticides.

-

Polymer Chemistry: As a monomer or cross-linking agent in the production of specialty polymers with enhanced thermal stability and specific functionalities.

-

Antioxidants: The sterically hindered phenolic structure suggests potential antioxidant properties, which could be exploited in various industrial applications.

Future research may focus on the development of more sustainable and atom-economical synthetic routes to this compound, as well as the exploration of its utility in the synthesis of novel bioactive compounds and advanced materials.

Conclusion

While the precise historical discovery of this compound is not well-documented, its synthesis is firmly rooted in the principles of classical and modern organic chemistry. The selective oxidation of 2,4,6-trimethylphenol represents a robust and efficient method for its preparation. The compiled physicochemical and spectroscopic data in this guide provide a valuable resource for researchers. The unique structural features of this compound make it a compound of considerable interest for future applications in medicinal chemistry, materials science, and other areas of chemical research.

References

Unveiling 2,6-Dimethyl-4-hydroxybenzaldehyde: A Technical Guide for Researchers

An In-depth Exploration of a Benzaldehyde (B42025) Derivative with Potential Biological Significance

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-hydroxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and drug development professionals. While its natural occurrence remains to be definitively established in the scientific literature, its chemical properties and relationship to other bioactive benzaldehydes warrant a thorough examination of its synthesis, characterization, and potential biological activities.

Natural Occurrence: An Unresolved Question

Despite extensive searches of scientific databases, a specific natural source for this compound has not been conclusively identified. While various other hydroxybenzaldehydes are known to be produced by plants and microorganisms, the presence of this particular dimethylated derivative in nature is yet to be documented. Research into the secondary metabolites of various fungi, including species of Penicillium and Engleromyces, has revealed a rich diversity of aromatic compounds; however, this compound has not been reported among them. Further investigation into the metabolomes of a wider range of organisms may yet reveal a natural source for this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Solid |

| CAS Number | 70547-87-4 |

Synthesis and Characterization

In the absence of a known natural source, this compound is typically produced through chemical synthesis. A general synthetic approach is outlined below.

General Synthetic Protocol

A common method for the synthesis of this compound involves the formylation of 3,5-dimethylphenol (B42653).

Materials:

-

3,5-dimethylphenol

-

A suitable formylating agent (e.g., hexamethylenetetramine in the Duff reaction, or paraformaldehyde and a catalyst)

-

Appropriate solvents (e.g., trifluoroacetic acid, dichloromethane)

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, silica (B1680970) gel)

Procedure:

-

Dissolve 3,5-dimethylphenol in a suitable solvent.

-

Add the formylating agent and any necessary catalysts.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an acidic work-up to hydrolyze the intermediate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the positions of the methyl, hydroxyl, and aldehyde groups on the benzene (B151609) ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the activities of structurally related benzaldehydes provide a basis for hypothesizing its potential pharmacological effects. Many benzaldehyde derivatives exhibit antimicrobial, antioxidant, and anti-inflammatory properties.

Postulated Signaling Pathway Involvement

Based on the activities of similar phenolic compounds, this compound could potentially modulate key signaling pathways involved in cellular stress and inflammation.

Caption: Postulated antioxidant and anti-inflammatory signaling pathways.

Experimental Protocols for Biological Screening

To investigate the potential biological activities of this compound, a series of in vitro assays can be employed.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging capacity of the compound.

Protocol:

-

Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add different concentrations of the compound or standard to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

Logical Workflow for Drug Discovery

The exploration of this compound as a potential therapeutic agent would follow a structured drug discovery workflow.

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of chemistry and biology. While its natural origins are currently unknown, its synthesis is achievable, allowing for the exploration of its biological properties. Future research should focus on:

-

Screening for Natural Sources: Employing advanced analytical techniques to screen a wide variety of organisms for the presence of this compound.

-

Comprehensive Biological Evaluation: Conducting a broad range of in vitro and in vivo assays to determine its bioactivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural requirements for any observed biological activity.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing benzaldehyde derivative, providing a roadmap for its synthesis, characterization, and the systematic investigation of its potential therapeutic applications.

An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS RN: 70547-87-4), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde. Its core structure is a benzene (B151609) ring with two methyl groups and a hydroxyl group, which influence its reactivity and physical characteristics.

Synonyms:

-

4-Hydroxy-2,6-dimethylbenzaldehyde[1]

-

Benzaldehyde, 4-hydroxy-2,6-dimethyl-[1]

-

4-Hydroxy-2,6-dimethylbenzolcarbaldehyd[1]

-

3,5-Dimethyl-4-formylphenol[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | White to bright yellow crystalline solid | [1] |

| Melting Point | 190-196°C | [1][4] |

| Boiling Point | 283.8°C at 760 mmHg (estimated) | [4] |

| Solubility | Low solubility in water; soluble in organic solvents such as alcohols, ethers, and ketones. | [1] |

| pKa | ~8.02 (estimated) | [1] |

| Density | 1.0858 g/cm³ (estimated) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Pictogram:

Signal Word: Warning[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362: Take off contaminated clothing and wash before reuse.[3]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

Experimental Protocols for Hazard Assessment

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation.[5][6][7][8]

Methodology:

-

Tissue Preparation: A commercially available Reconstructed Human Epidermis (RhE) model is equilibrated in a 6-well plate.[6] This model is a three-dimensional structure of human-derived keratinocytes that mimics the properties of the human epidermis.[6]

-

Application of Test Substance: A fixed dose of this compound is applied directly to the surface of the epidermal model.[6]

-

Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and placed back into incubation.

-

Viability Assessment: Tissue viability is measured using the MTT assay, which quantifies the metabolic activity of viable cells. A reduction in cell viability indicates cytotoxicity.[6]

-

Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean percent viability of three replicate tissues is reduced to ≤ 50%.[6]

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[9]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for this test.[10]

-

Pre-Test Examination: Both eyes of each animal are examined 24 hours before the test to ensure there are no pre-existing injuries or irritation.

-

Application of Test Substance: A single dose of the test substance is applied into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.[9][10][11][12]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11][12] Observations may be continued for up to 21 days to assess the reversibility of any effects.[9][10]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored at each observation point.

-

Classification: The severity and reversibility of the observed ocular lesions determine the classification of the substance as an eye irritant.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (see Section 6).

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

For long-term storage, keeping the compound at 4°C under a nitrogen atmosphere is recommended.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Use a well-ventilated laboratory with a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

| PPE | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H10O2 | CID 591072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-2,6-dimethylbenzaldehyde | 70547-87-4 [sigmaaldrich.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. senzagen.com [senzagen.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]

- 12. oecd.org [oecd.org]

A Comprehensive Technical Guide to 2,6-Dimethyl-4-hydroxybenzaldehyde and its Analogs for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2,6-Dimethyl-4-hydroxybenzaldehyde, a phenolic aldehyde with significant potential in various scientific domains. This document covers its chemical synonyms, physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals engaged in chemical synthesis, drug discovery, and proteomics research.

Chemical Identity and Synonyms

This compound is an aromatic organic compound belonging to the class of phenolic aldehydes. It is structurally characterized by a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH) at position 4, and two methyl groups (-CH₃) at positions 2 and 6.

Several synonyms are used in literature and commercial listings to refer to this compound:

-

4-Hydroxy-2,6-dimethylbenzaldehyde[1]

-

Benzaldehyde, 4-hydroxy-2,6-dimethyl-[1]

-

3,5-Dimethyl-4-formylphenol[2]

-

4-Formyl-2,6-dimethylphenol[3]

-

4-Hydroxy-2,6-dimethylbenzolcarbaldehyd[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2][4][5] |

| Molecular Weight | 150.17 g/mol | [5] |

| CAS Number | 70547-87-4 | [1][2][5] |

| Appearance | White to bright yellow crystalline solid | [1][4] |

| Melting Point | 190-196 °C | [1][4] |

| Boiling Point | 231.72 °C (estimate) | [1][4] |

| Density | 1.0858 g/cm³ (estimate) | [1][4] |

| pKa | 8.02 ± 0.23 (Predicted) | [1][4] |

| Solubility | Low solubility in water; Soluble in alcohols, ethers, and ketones | [1][4] |

Synthesis and Experimental Protocols

The synthesis of substituted hydroxybenzaldehydes can be achieved through various methods. While specific, detailed protocols for this compound are not extensively published, general and related synthesis strategies provide a strong foundation for its preparation.

Protocol 1: Synthesis via Oxidation of 2,4,6-Trialkylphenols

A well-documented method for a structurally similar compound, 3,5-dimethyl-4-hydroxybenzaldehyde, involves the selective oxidation of 2,4,6-trimethylphenol (B147578) (mesitol).[6] This two-step process can be adapted for related structures.

Step 1: Selective Oxidation

-

Reactants: A 2,4,6-trialkylphenol (e.g., mesitol), an organic solvent, a copper salt catalyst, and an amine cocatalyst.

-

Procedure: The 2,4,6-trialkylphenol is dissolved in the organic solvent. The copper catalyst and amine cocatalyst are added to the solution.

-

Oxidation: An oxygen-containing gas (elemental oxygen or air) is bubbled through the reaction mixture. The reaction is typically conducted at a temperature range of 10°C to 70°C at atmospheric pressure.[6]

-

Work-up: The oxidation mixture is filtered to remove insoluble copper salts. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of a copper complexing agent like ethylenediamine (B42938) tetraacetic acid (EDTA) to reduce the copper content to below 5 ppm.[6]

-

Purification: The resulting 3,5-dialkyl-4-hydroxybenzaldehyde can be purified by recrystallization to yield an analytically pure product.[6]

Step 2: Deformylation

-

Procedure: The purified 3,5-dialkyl-4-hydroxybenzaldehyde is heated to a temperature between 190°C and 350°C at atmospheric pressure.[6]

-

Product: This deformylation step yields the desired 2,6-dialkylphenol.[6]

Protocol 2: General Synthesis Methods

Other reported methods for synthesizing this compound include:

-

Formylation of 2,6-dimethylphenol (B121312): The reaction of 2,6-dimethylphenol with formaldehyde.[1]

-

Oxidation of p-cresol (B1678582): The oxidation of p-cresol using a suitable oxidant.[1]

Biological Activities and Research Applications

While this compound is primarily noted for its antioxidant properties and use in proteomics research, its parent compound, 4-hydroxybenzaldehyde (B117250) (4-HBA), and related isomers have been studied more extensively, revealing a broad range of biological activities.[1][2][4] These findings suggest promising avenues of research for its dimethylated derivative.

Potential Biological Activities (Inferred from Analogs):

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. 4-HBA has been shown to reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS).[7]

-

Anti-Inflammatory Effects: Benzaldehyde derivatives can reduce inflammatory responses by downregulating the expression of adhesion molecules (VCAM-1, ICAM-1) and inhibiting key inflammatory signaling pathways involving NF-κB and p38.[7]

-

Anticancer Potential: 4-HBA demonstrates potential as an anticancer agent by inhibiting cancer cell migration and proliferation.[7] Derivatives of the related 2,4-dihydroxybenzaldehyde (B120756) have shown anticancer activity by inhibiting Heat shock protein 90 (Hsp90).[8]

-

Wound Healing: 4-HBA has been found to promote wound healing and cell migration by activating the Src/mitogen-activated protein kinase pathway.[7][9]

Standardized Experimental Workflow: MTT Assay for Cytotoxicity

To evaluate the potential anticancer activity of this compound or its derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol:

-

Cell Seeding: Cancer cells (e.g., PC3 prostate cancer cells) are seeded in a 96-well plate at a specified density and allowed to adhere overnight in an incubator.[8]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24-72 hours).[8]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated by plotting cell viability against the compound concentration.[8]

This technical guide serves as a foundational resource for researchers working with this compound. The compiled data on its properties, synthesis, and potential biological activities, inferred from closely related analogs, highlights its promise as a versatile compound for further investigation in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H10O2 | CID 591072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

Theoretical Analysis of 2,6-Dimethyl-4-hydroxybenzaldehyde: A Computational Chemistry Whitepaper

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their biological and chemical activities are intrinsically linked to their molecular structure and electronic properties. 2,6-Dimethyl-4-hydroxybenzaldehyde (DMHB), with its unique substitution pattern, presents an interesting case for theoretical investigation. The ortho-dimethyl groups introduce significant steric hindrance, which is expected to influence the planarity of the molecule and the rotational barrier of the aldehyde group, thereby affecting its reactivity and intermolecular interactions.

While experimental data is limited and no dedicated computational studies have been published, theoretical modeling offers a powerful, non-invasive method to elucidate the properties of DMHB at an atomic level. This guide outlines a proposed theoretical study using Density Functional Theory (DFT), a highly effective quantum chemical method for predicting molecular properties. The protocols and expected data formats are based on established studies of similar molecules, such as 4-hydroxybenzaldehyde.

Molecular Properties and Identification

Basic molecular information for this compound provides a starting point for any theoretical analysis. The fundamental computed properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| IUPAC Name | 4-hydroxy-2,6-dimethylbenzaldehyde | [1] |

| CAS Number | 70547-87-4 | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Proposed Computational Methodology

To conduct a thorough theoretical investigation of this compound, a multi-step computational workflow is required. This protocol is designed to yield accurate predictions of the molecule's geometry, vibrational frequencies, and electronic characteristics.

Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure: The molecular structure of this compound is first drawn using a molecular editor like GaussView.

-

Computational Method: All quantum chemical calculations are to be performed using the Gaussian 09 or a similar software suite.

-

Theoretical Level: The geometry optimization is conducted using Density Functional Theory (DFT) with the Becke, 3-Lee, Yang, and Parr (B3LYP) hybrid functional.

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions.

-

Optimization: The structure is optimized in the gas phase to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

-

Vibrational Frequencies: Following optimization, a frequency calculation is performed at the same level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a standard factor (e.g., ~0.96) to correct for anharmonicity and basis set limitations.

Caption: Proposed workflow for the theoretical analysis of DMHB.

Electronic Property Calculation

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and potential applications.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP surface map is generated to visualize the electron density distribution. This map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites on the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization.

-

TD-DFT for UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectrum (UV-Vis), predicting the excitation energies and oscillator strengths of electronic transitions.

Illustrative Data and Analysis

The following tables represent the type of quantitative data that would be generated from the proposed computational study. These are templates for presenting results and are not based on actual calculations for DMHB.

Predicted Structural Parameters

The geometry optimization would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

| Parameter | Atom(s) | Predicted Value (Å or °) |

| Bond Length | C=O | e.g., 1.22 Å |

| O-H | e.g., 0.97 Å | |

| C-C (ring avg.) | e.g., 1.39 Å | |

| Bond Angle | C-C-H (formyl) | e.g., 121.0° |

| C-O-H | e.g., 109.5° | |

| Dihedral Angle | C-C-C=O | e.g., 180.0° or 0.0° |

Predicted Vibrational Frequencies

Frequency calculations provide a theoretical vibrational spectrum that can be compared with experimental IR or Raman data.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(O-H) | e.g., 3650 cm⁻¹ | O-H stretching |

| ν(C-H) aromatic | e.g., 3100 cm⁻¹ | Aromatic C-H stretching |

| ν(C=O) | e.g., 1700 cm⁻¹ | Carbonyl C=O stretching |

| ν(C-C) aromatic ring | e.g., 1600 cm⁻¹ | Aromatic ring C-C stretching |

Predicted Electronic Properties

These parameters are essential for understanding the molecule's kinetic stability, reactivity, and potential for nonlinear optical (NLO) applications.

| Property | Predicted Value | Significance |

| HOMO Energy | e.g., -6.5 eV | Electron-donating ability |

| LUMO Energy | e.g., -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | e.g., 5.0 eV | Chemical reactivity and kinetic stability |

| Dipole Moment (μ) | e.g., 3.5 Debye | Molecular polarity |

Application in Drug Development and Materials Science

The theoretical data generated for DMHB can guide its application in various fields.

Caption: Logical flow from theoretical study to application.

-

Drug Development: The Molecular Electrostatic Potential (MEP) map can identify regions of the molecule likely to engage in hydrogen bonding or other non-covalent interactions with biological targets. This information is invaluable for molecular docking studies to predict binding affinity and orientation within a protein's active site.

-

Materials Science: The HOMO-LUMO gap and predictions of hyperpolarizability can indicate the potential for DMHB to be used as a precursor in the development of novel organic electronic materials or nonlinear optical (NLO) devices. Its predicted reactivity can guide the design of polymerization reactions.

Conclusion

This whitepaper outlines a comprehensive theoretical framework for the characterization of this compound. By employing established DFT methods, it is possible to generate a wealth of data on its geometric, vibrational, and electronic properties. This in-silico approach provides a powerful and cost-effective means to predict molecular behavior, offering crucial insights that can accelerate experimental research in drug discovery and materials science. It is our hope that this guide will serve as a valuable protocol for researchers undertaking the computational study of this and other similarly substituted benzaldehydes.

References

Methodological & Application

Synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde from 2,6-Dimethylphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and chemical synthesis, starting from 2,6-dimethylphenol (B121312). The primary method detailed is the Duff reaction, which allows for regioselective formylation at the para position of the phenol (B47542) ring. Alternative formylation methods are also briefly discussed.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its preparation from the readily available 2,6-dimethylphenol is a crucial transformation. The formylation of phenols, introducing an aldehyde group (-CHO) onto the aromatic ring, is a fundamental reaction in organic synthesis. While several methods exist for phenol formylation, the regioselectivity is a critical consideration, especially for substituted phenols like 2,6-dimethylphenol where the ortho positions are sterically hindered.

This protocol focuses on the Duff reaction, a reliable method for the formylation of electron-rich aromatic compounds, including phenols, using hexamethylenetetramine (HMTA) as the formylating agent.[1][2] In the case of 2,6-dimethylphenol, the steric hindrance from the two methyl groups at the ortho positions directs the formylation to the para position, leading to the desired product with high selectivity and yield.[2][3]

Principle of the Method: The Duff Reaction

The Duff reaction is an electrophilic aromatic substitution where hexamethylenetetramine, in an acidic medium, serves as the source of the electrophilic iminium ion.[4] The reaction proceeds through the following general steps:

-

Formation of the Electrophile: Hexamethylenetetramine reacts with an acid catalyst to generate an iminium ion electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich phenol ring of 2,6-dimethylphenol attacks the iminium ion. Due to the steric hindrance of the methyl groups at positions 2 and 6, the attack preferentially occurs at the para position (position 4).

-

Hydrolysis: The resulting intermediate is then hydrolyzed during the workup to yield the final aldehyde product.[4]

Experimental Protocols

Method 1: Duff Reaction using Trifluoroacetic Acid

This protocol is adapted from a patented procedure and has been reported to provide a high yield of the desired product.[5]

Materials:

-

2,6-dimethylphenol (2,6-xylenol)

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Sodium carbonate

-

Diethyl ether

-

Pentane

-

Ice water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-